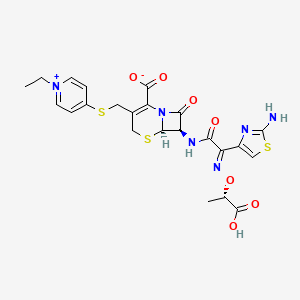

Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxyethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio)-1-ethyl-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z(S*))))-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ME 1228 is a synthetic organic compound classified as a parenteral cephalosporin antibacterial agent. It is known for its potent activity against a variety of bacterial pathogens, including Pseudomonas aeruginosa . ME 1228 is sensitive to hydrolysis by certain beta-lactamases, such as TEM-3 and Xanthomonas maltophilia .

Preparation Methods

The synthesis of ME 1228 involves the incorporation of a 2-amino-1,3-thiazol-4-yl group and a 1-carboxyethoxyimino group into the cephalosporin core structure. The synthetic route typically includes the following steps:

Formation of the cephalosporin core: The core structure is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring and the incorporation of sulfur atoms.

Introduction of side chains: The 2-amino-1,3-thiazol-4-yl group and the 1-carboxyethoxyimino group are introduced through nucleophilic substitution reactions.

Final modifications: The final product is obtained by introducing the pyridinium thiomethyl group at the C-3 position of the cephalosporin core

Chemical Reactions Analysis

ME 1228 undergoes various chemical reactions, including:

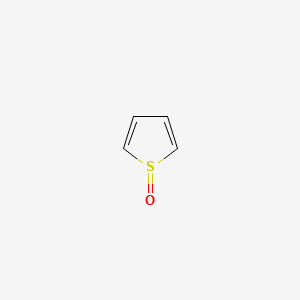

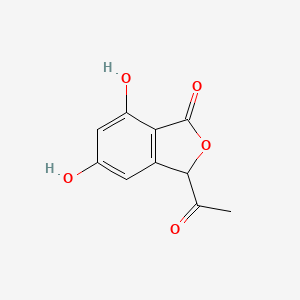

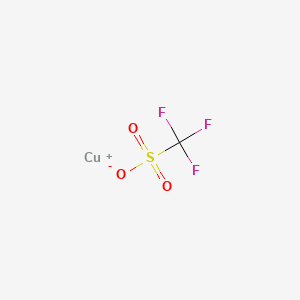

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in its structure.

Substitution: Nucleophilic substitution reactions can occur at the amino and thiazolyl groups, leading to the formation of various derivatives.

Scientific Research Applications

ME 1228 has been extensively studied for its antibacterial properties. It has shown potent activity against a wide range of bacterial pathogens, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Staphylococcus aureus . The compound has been used in both in vitro and in vivo studies to evaluate its efficacy against bacterial infections. Additionally, ME 1228 has been compared with other cephalosporins and has demonstrated superior activity against certain resistant strains .

Mechanism of Action

ME 1228 exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell lysis and death .

Comparison with Similar Compounds

ME 1228 is similar to other cephalosporins, such as ceftazidime, cefepime, and flomoxef. it has shown higher potency against certain bacterial strains, particularly Pseudomonas aeruginosa . . This highlights the unique structural features of ME 1228 that contribute to its enhanced antibacterial activity.

Similar Compounds

- Ceftazidime

- Cefepime

- Flomoxef

- OCP 9-176

Properties

CAS No. |

115369-52-3 |

|---|---|

Molecular Formula |

C23H24N6O7S3 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1S)-1-carboxyethoxy]iminoacetyl]amino]-3-[(1-ethylpyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H24N6O7S3/c1-3-28-6-4-13(5-7-28)37-8-12-9-38-20-16(19(31)29(20)17(12)22(34)35)26-18(30)15(14-10-39-23(24)25-14)27-36-11(2)21(32)33/h4-7,10-11,16,20H,3,8-9H2,1-2H3,(H4-,24,25,26,30,32,33,34,35)/b27-15+/t11-,16+,20+/m0/s1 |

InChI Key |

HJXPKHCLLLRQDL-HFCXZPKYSA-N |

SMILES |

CC[N+]1=CC=C(C=C1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC(C)C(=O)O)C4=CSC(=N4)N)SC2)C(=O)[O-] |

Isomeric SMILES |

CC[N+]1=CC=C(C=C1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/O[C@@H](C)C(=O)O)/C4=CSC(=N4)N)SC2)C(=O)[O-] |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC(C)C(=O)O)C4=CSC(=N4)N)SC2)C(=O)[O-] |

Synonyms |

ME 1228 ME-1228 ME1228 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine](/img/structure/B1240817.png)

![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)

![(9S,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B1240824.png)

![Methyl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B1240826.png)

![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)

![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)

![(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)